

High-performance liquid chromatography (HPLC) method for Pyriethoxin dihydrochloride

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Compound of Interest

Compound Name: *Pyriethoxin dihydrochloride*

Cat. No.: *B1678531*

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An High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Pyriethoxin dihydrochloride**, a neurodynamic compound, is detailed in this application note. This protocol is intended for researchers, scientists, and professionals in drug development, providing a precise and reliable method for the determination of **Pyriethoxin dihydrochloride** in various sample matrices.

Introduction

Pyriethoxin dihydrochloride, also known as Pyritinol dihydrochloride, is a compound recognized for its neuroprotective and cognitive-enhancing properties.^[1] Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and research samples. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of **Pyriethoxin dihydrochloride**.

Principle

The method employs a reversed-phase C18 column to separate **Pyriethoxin dihydrochloride** from other components in the sample. The mobile phase, a mixture of an organic solvent and an aqueous buffer, facilitates the elution of the analyte. Detection is achieved using a UV detector at the wavelength of maximum absorbance of **Pyriethoxin dihydrochloride**.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The key chromatographic parameters are summarized in the table below.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Kromasil C18, 4.6 mm x 200 mm, 5 μ m[2]
Mobile Phase	Acetonitrile: 0.1% Trifluoroacetic Acid: Triethylamine (76:24:0.28 v/v/v)[2]
Flow Rate	1.0 mL/min[2]
Detection Wavelength	295 nm[1][2]
Injection Volume	20 μ L
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Reagents and Standards

- **Pyrithoxin dihydrochloride** reference standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA) (HPLC grade)
- Triethylamine (TEA) (HPLC grade)
- Water (HPLC grade)

Standard Solution Preparation

- Stock Standard Solution (1000 μ g/mL): Accurately weigh approximately 25 mg of **Pyrithoxin dihydrochloride** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the linear range of 10 to 150 µg/mL.[2]

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid dosage form is provided below.

- Sample Weighing: Weigh and finely powder a representative number of tablets.
- Extraction: Transfer an accurately weighed portion of the powder, equivalent to a target concentration of **Pyriithoxin dihydrochloride**, into a suitable volumetric flask.
- Dissolution: Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilution: Dilute to the final volume with the mobile phase and mix well.
- Filtration: Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

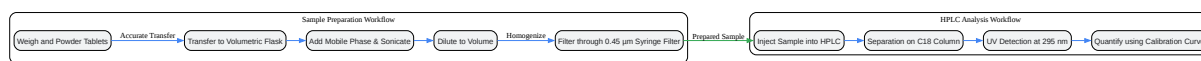
Method Validation Parameters

The described method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Parameter	Specification
Linearity	$R^2 > 0.999$ for concentrations from 10-150 µg/mL[2]
Accuracy (Recovery)	98-102%
Precision (%RSD)	< 2% for intraday and interday analysis
System Suitability	Theoretical Plates > 2000[1]

Experimental Workflows

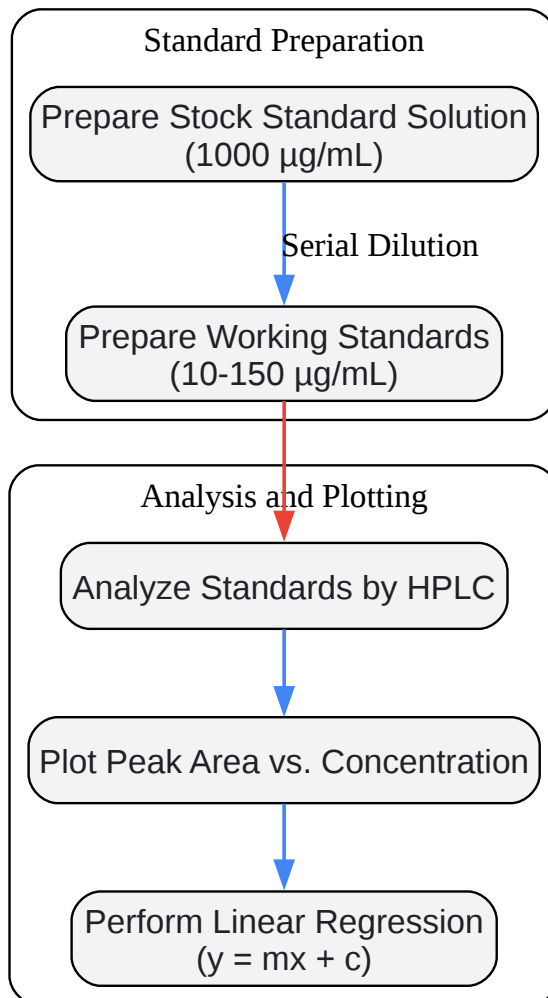
The following diagrams illustrate the key experimental workflows.



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Caption: Workflow for Sample Preparation and HPLC Analysis.

Calibration Curve Construction Logic



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Caption: Logic for Constructing the Calibration Curve.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of **Pyriethoxin dihydrochloride**.^[2] The method is suitable for quality control and routine analysis in pharmaceutical manufacturing and research environments.

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References

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